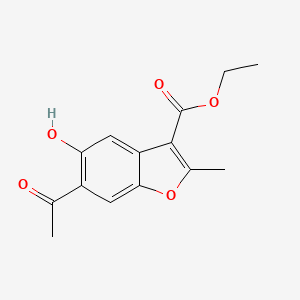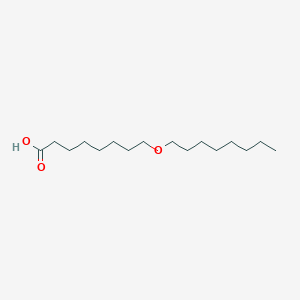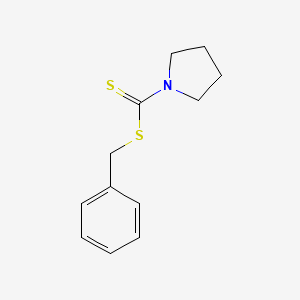
N-(2-Bromo-4-methylphenyl)-N-methyl-P,P-diphenylphosphinic amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromo-4-methylphenyl)-N-methyl-P,P-diphenylphosphinic amide is a complex organic compound that features a brominated aromatic ring, a methyl group, and a phosphinic amide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-methylphenyl)-N-methyl-P,P-diphenylphosphinic amide typically involves the reaction of 2-bromo-4-methylaniline with diphenylphosphinic chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinic chloride. The resulting intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Bromo-4-methylphenyl)-N-methyl-P,P-diphenylphosphinic amide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: The phosphinic amide group can be reduced to phosphine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: The major product is the corresponding phosphine oxide.
Reduction Reactions: The major product is the corresponding phosphine.
Applications De Recherche Scientifique
N-(2-Bromo-4-methylphenyl)-N-methyl-P,P-diphenylphosphinic amide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism by which N-(2-Bromo-4-methylphenyl)-N-methyl-P,P-diphenylphosphinic amide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and phosphinic amide group play crucial roles in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, including those involved in oxidative stress and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Bromo-4-methylphenyl)-2-pyrazinecarboxamide
- Acetamide, N-(2-iodo-4-methylphenyl)-2-bromo
- 4-Bromo-N-(2-methylphenyl)benzamide
Uniqueness
N-(2-Bromo-4-methylphenyl)-N-methyl-P,P-diphenylphosphinic amide is unique due to its combination of a brominated aromatic ring and a phosphinic amide group This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds
Propriétés
Numéro CAS |
65814-46-2 |
|---|---|
Formule moléculaire |
C20H19BrNOP |
Poids moléculaire |
400.2 g/mol |
Nom IUPAC |
2-bromo-N-diphenylphosphoryl-N,4-dimethylaniline |
InChI |
InChI=1S/C20H19BrNOP/c1-16-13-14-20(19(21)15-16)22(2)24(23,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15H,1-2H3 |
Clé InChI |
BLZXQESWVNEXML-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N(C)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


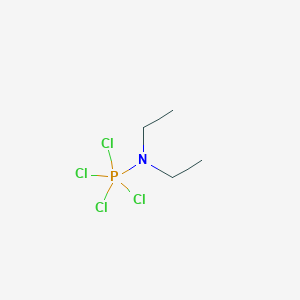
![Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14484531.png)
![4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B14484533.png)

![[1,1'-Biphenyl]-2,3',4',5-tetrol](/img/structure/B14484544.png)

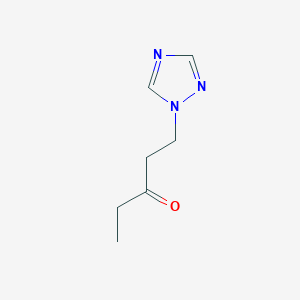
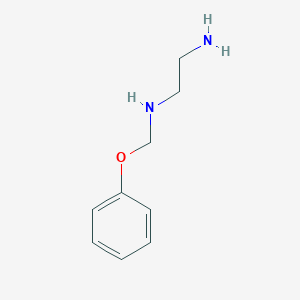
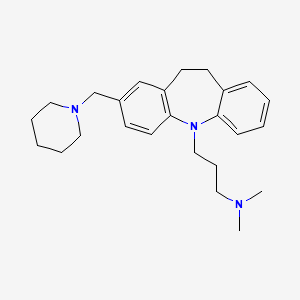
![2-[(2-Chlorophenyl)(cyclohexyl)methyl]pyridine](/img/structure/B14484563.png)
![[(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14484570.png)
